H-Tyr(PO3H2)-Val-Asn-Val-OH

Catalog No.
S12561788
CAS No.
M.F
C23H36N5O10P
M. Wt
573.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Tyr(PO3H2)-Val-Asn-Val-OH

Product Name

H-Tyr(PO3H2)-Val-Asn-Val-OH

IUPAC Name

2-[[4-amino-2-[[2-[[2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C23H36N5O10P

Molecular Weight

573.5 g/mol

InChI

InChI=1S/C23H36N5O10P/c1-11(2)18(22(32)26-16(10-17(25)29)21(31)28-19(12(3)4)23(33)34)27-20(30)15(24)9-13-5-7-14(8-6-13)38-39(35,36)37/h5-8,11-12,15-16,18-19H,9-10,24H2,1-4H3,(H2,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)(H2,35,36,37)

InChI Key

LFCOMFIDVQJRLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)N

H-Tyrosine(3-phosphate)-Valine-Asparagine-Valine-OH, commonly referred to as H-Tyr(PO3H2)-Val-Asn-Val-OH, is a phosphopeptide that features a phosphorylated tyrosine residue. This compound consists of four amino acids: tyrosine, valine, asparagine, and valine, with the unique characteristic of a phosphate group attached to the hydroxyl group of tyrosine. The presence of the phosphate group can significantly influence the peptide's properties and biological functions.

  • Phosphorylation: The compound can be phosphorylated further at other sites, enhancing its biological activity.
  • Dephosphorylation: Enzymatic removal of the phosphate group can occur, which is critical in regulating its biological functions.
  • Oxidation: The peptide may be oxidized to form disulfide bonds, impacting its conformation and stability.

The biological activity of H-Tyr(PO3H2)-Val-Asn-Val-OH is primarily attributed to the phosphorylated tyrosine residue. Phosphorylation of tyrosine is a key regulatory mechanism in cellular signaling pathways. This compound can:

  • Act as a substrate for various kinases and phosphatases.
  • Influence cellular processes such as proliferation, differentiation, and apoptosis.
  • Interact with specific proteins that recognize phosphorylated tyrosines, thereby affecting signal transduction pathways .

The synthesis of H-Tyr(PO3H2)-Val-Asn-Val-OH can be accomplished through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support resin. For H-Tyr(PO3H2)-Val-Asn-Val-OH, Fmoc-protected amino acids are commonly used. The phosphorylation step is typically performed post-synthesis using reagents like phosphorus oxychloride or other phosphonating agents .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave energy during the synthesis process. It has been shown to improve the efficiency of peptide bond formation .

H-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:

  • Model Compound: It serves as a model for studying phosphorylation and dephosphorylation processes in biochemical pathways.
  • Drug Development: The compound's ability to modulate signaling pathways makes it a candidate for developing therapeutic agents targeting specific diseases related to dysregulated phosphorylation.
  • Biomarker Research: Its phosphorylated form can be investigated as a potential biomarker for various diseases, especially cancers where tyrosine phosphorylation plays a critical role.

Studies on H-Tyr(PO3H2)-Val-Asn-Val-OH have focused on its interactions with proteins involved in signaling pathways. These interactions include:

  • Binding studies with SH2 domains, which specifically recognize phosphorylated tyrosines.
  • Investigating its effects on downstream signaling cascades in cellular models.

Such studies help elucidate the role of this phosphopeptide in cellular communication and regulation .

Several compounds share structural similarities with H-Tyr(PO3H2)-Val-Asn-Val-OH. Here are some notable examples:

Compound NameStructureUnique Features
H-Glu-Gly-Tyr-Asn-Val-Tyr(3-phosphate)-Glu-OHContains multiple phosphorylated residuesInvolves glutamic acid and glycine
H-Ala-Pro-Gly-Asp-Ala-Tyr(3-phosphate)-Gly-Pro-Lys-Leu-Ala-NH2Features a longer sequence with diverse amino acidsComplex structure with multiple functionalities
H-Cys-Asn-Val-Val-Pro-Leu-Tyr(3-phosphate)Includes cysteine which can form disulfide bondsPotential for redox reactions

Uniqueness of H-Tyr(PO3H2)-Val-Asn-Val-OH: The specific arrangement of amino acids and the presence of only one phosphorylated tyrosine residue make it distinct among phosphopeptides. Its relatively short sequence allows for targeted studies on phosphorylation's effects without the complexity introduced by longer peptides.

XLogP3

-3.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

573.21997936 g/mol

Monoisotopic Mass

573.21997936 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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